Clobenpropit
Overview
Description
Clobenpropit is an imidothiocarbamic ester that consists of isothiourea bearing S-3-(imidazol-4-yl)propyl and N-4-chlorobenzyl substituents . It is an extremely potent histamine H3 antagonist/inverse agonist . It has neuroprotective effects via stimulation of GABA release in brain cells in vitro .
Synthesis Analysis
Clobenpropit analogs have been synthesized and pharmacologically characterized. These analogs vary in the functional group adjacent to the isothiourea moiety in order to study structural requirements for H(3)R and H(4)R ligands . The compounds show moderate to high affinity for both the human H(3)R and H(4)R .
Molecular Structure Analysis
The structural insight into H4R ligand binding allows us to identify mutants at E1825.46 for which the agonist clobenpropit acts as an inverse agonist .
Chemical Reactions Analysis
Clobenpropit is an antagonist on histamine H3 receptors (HH3R). It has been shown to protect NMDA-induced neuronal necrosis in cortical neuronal cell culture from rats .
Physical And Chemical Properties Analysis
Clobenpropit has the molecular formula C14H17ClN4S . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .
Scientific Research Applications
1. Effects on Learning and Memory Clobenpropit, a histamine H3-receptor antagonist, has been studied for its effects on learning and memory. In mice, clobenpropit showed a tendency to ameliorate scopolamine-induced learning deficits, suggesting a role in cognitive enhancement. This effect appears to involve activation of the noradrenergic system and histaminergic system interactions (Miyazaki et al., 1997).
2. Anticonvulsant Properties Clobenpropit has been investigated for its anticonvulsant properties. In studies involving rats, clobenpropit significantly delayed seizure stages and prolonged latency to onset of myoclonic jerks and clonic generalized seizures. The protective effects of clobenpropit against seizures seem to be related to the activation of endogenous histamine by blocking autoinhibitory presynaptic histamine H3 receptors (Zhang et al., 2003).
3. Potential in Treating Neurodegenerative Diseases Clobenpropit's role in enhancing spatial memory and its interactions with the cholinergic system suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Studies show that clobenpropit ameliorates memory impairment induced by scopolamine, highlighting its relevance in spatial memory and cholinergic neurons (Chen, 2000).
4. Neuroprotection Against Cognitive Deficits In research on mice, clobenpropit exhibited neuroprotective effects against lipopolysaccharide-induced cognitive deficits. The compound attenuated neuroinflammation and enhanced mitochondrial functions, suggesting its potential in treating neuroinflammatory conditions and associated cognitive impairments (Mani et al., 2021).
5. Enhancement of Regional Cerebral Blood Flow Clobenpropit has shown efficacy in increasing regional cerebral blood flow (rCBF) in the rat hippocampus, which is significant for conditions that may benefit from enhanced cerebral perfusion. This effect is linked to both post-synaptic H1-, H2-receptors, and pre-synaptic H3-receptor interaction (Chen, 2001).
6. Anti-Tumor Properties In the context of pancreatic cancer, clobenpropit in combination with gemcitabine showed enhanced anti-tumor effects. It inhibited tumor growth and enhanced apoptosis in a Panc-1 xenograft mouse model, suggesting its therapeutic potential in cancer treatment (Paik et al., 2014).
7. Effects on Dopamine Uptake and Neurotransmission Clobenpropit has been studiedfor its influence on dopamine transport and neurotransmission. It was found to inhibit [3H]-dopamine uptake in human neuroblastoma SH-SY5Y cells and rat brain synaptosomes, indicating a direct inhibitory effect on catecholamine transport. This finding suggests potential implications for disorders related to dopamine dysregulation (Mena-Avila et al., 2018).
8. Protective Effects Against Neurotoxicity Research has shown that clobenpropit can protect against Abeta42-induced neurotoxicity in differentiated rat PC12 cells. This neuroprotection may be linked to the regulation of glutamate release and NMDA receptor trafficking, highlighting its potential therapeutic role in neurodegenerative diseases associated with amyloid-beta toxicity (Fu et al., 2010).
9. Antidepressant Action Clobenpropit was found to have antidepressant effects in a rat model of depression. It decreased immobility in the forced swim test and reversed memory deficits, suggesting its potential use in treating depressive disorders. The mechanism appears to involve hippocampal H1R and H2R activation, indicating a complex interplay with the histaminergic system (Femenía et al., 2015).
10. Modulation of Histamine Release Studies have explored clobenpropit's modulation of histamine release in the rat hypothalamus. It was found that intrahypothalamic perfusion with clobenpropit potently increased histamine release, which could have implications for conditions where modulation of histaminergic activity is beneficial (Jansen et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIEVHKDLMIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043738 | |
Record name | Clobenpropit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clobenpropit | |
CAS RN |
145231-45-4 | |
Record name | Clobenpropit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145231-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobenpropit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobenpropit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOBENPROPIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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